Fungicidal Efficacy Against Gaeumannomyces graminis
Derivatives of the pyrazole-tetrahydroquinoline class demonstrate fungicidal activity against Gaeumannomyces graminis var. tritici that is quantitatively comparable to the commercial fungicide pyraclostrobin. This suggests the core scaffold of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline possesses inherent agrochemical potential that can be leveraged in lead optimization programs [1].
| Evidence Dimension | Fungicidal Inhibition Rate |
|---|---|
| Target Compound Data | Compound 10d (a pyrazole derivative containing 1,2,3,4-tetrahydroquinoline): 100% inhibition at 16.7 µg/mL |
| Comparator Or Baseline | Pyraclostrobin (commercial fungicide): 100% inhibition at 16.7 µg/mL |
| Quantified Difference | Equivalent |
| Conditions | In vitro bioassay against Gaeumannomyces graminis var. tritici, measured at a concentration of 16.7 µg/mL |
Why This Matters
Demonstrates that compounds built on this scaffold can achieve the same level of efficacy as a widely used, commercially successful fungicide, validating the chemotype's value for crop protection research.
- [1] Lei, P., Zhang, X., Xu, Y., Xu, G., Liu, X., Yang, X., & Ling, Y. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10(1), 25. View Source
